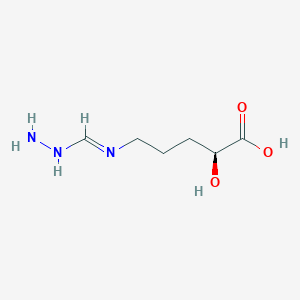
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Guanidino-2-hydroxypentanoic acid is a chiral amino acid derivative known for its unique structure and properties. It is characterized by the presence of a guanidino group and a hydroxyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-hydroxypentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-arginine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using suitable protecting groups to prevent unwanted reactions.
Hydroxylation: The protected L-arginine undergoes hydroxylation at the appropriate position to introduce the hydroxyl group.
Deprotection: The protecting groups are removed to yield (S)-5-Guanidino-2-hydroxypentanoic acid.
Industrial Production Methods
Industrial production methods for (S)-5-Guanidino-2-hydroxypentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the guanidino group can produce primary or secondary amines.
科学的研究の応用
(S)-5-Guanidino-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (S)-5-Guanidino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group but lacking the hydroxyl group.
L-Ornithine: Another amino acid with a similar structure but without the guanidino group.
L-Citrulline: An amino acid that is structurally similar but differs in the functional groups attached to the carbon backbone.
Uniqueness
(S)-5-Guanidino-2-hydroxypentanoic acid is unique due to the presence of both the guanidino and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactions, making it a valuable compound in various research fields.
特性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
InChIキー |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)O)CN=CNN |
正規SMILES |
C(CC(C(=O)O)O)CN=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


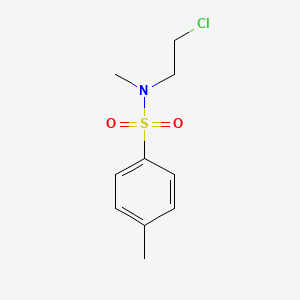


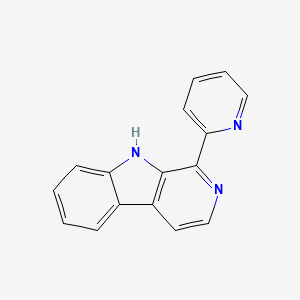
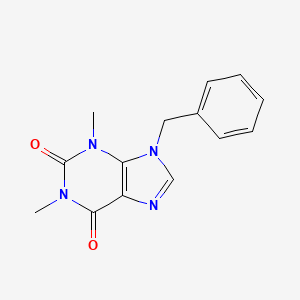
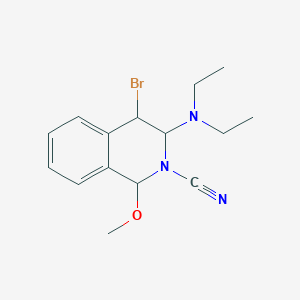
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


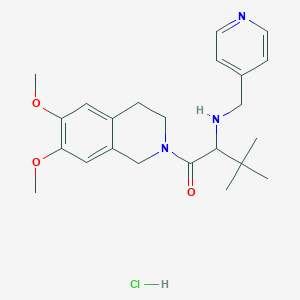
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

